molecular formula C11H15N5O2S B2404035 3-ethoxy-1-ethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide CAS No. 1014070-38-2

3-ethoxy-1-ethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide

Cat. No. B2404035
CAS RN: 1014070-38-2
M. Wt: 281.33
InChI Key: GQQFPKZZMVJVDX-UHFFFAOYSA-N
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Description

3-ethoxy-1-ethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is known for its ability to modulate specific biological processes, making it a valuable tool for studying various physiological and biochemical phenomena.

Scientific Research Applications

Synthesis and Biological Activities

Research into the synthesis and potential applications of compounds related to 3-ethoxy-1-ethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide has led to the development of various derivatives with intriguing biological activities. For instance, studies have shown the creation of acylamides with substituted-1H-pyrazole-5-formic acid and substituted thiadiazole-2-ammonia, yielding compounds with moderate auxin activities and certain antiblastic effects on wheat germ (A. Yue et al., 2010). Additionally, the synthesis of thiazolopyrimidines and related structures has been explored, revealing a variety of chemical reactions and potential for generating compounds with antimycobacterial activity (M. Gezginci et al., 1998).

Molecular Modeling and Anti-Tumor Agents

Molecular modeling studies have been conducted on novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives, highlighting their potential as anti-tumor agents. These studies involved cyclocondensation reactions, leading to a range of derivatives evaluated against mouse tumor and human cancer cell lines, showcasing significant effects and potential therapeutic applications (I. Nassar et al., 2015).

Chemical Structure and Cytotoxicity

The exploration of N-substituted 3,5-diphenyl-2-pyrazoline-1-thiocarboxamides has contributed to understanding the geometric parameters and intermolecular interactions of these compounds. This research has implications for designing molecules with desired properties, including cytotoxicity against cancer cells (Y. Köysal et al., 2005).

Synthesis and Herbicidal Activity

Investigations into pyrazole-4-carboxamide derivatives have revealed their herbicidal activities against various weeds and their safety for crops. This research indicates the potential of these compounds as effective herbicides, with specific modifications enhancing their activity and selectivity (R. Ohno et al., 2004).

properties

IUPAC Name

3-ethoxy-1-ethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O2S/c1-4-16-6-8(10(15-16)18-5-2)9(17)12-11-14-13-7(3)19-11/h6H,4-5H2,1-3H3,(H,12,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQQFPKZZMVJVDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)OCC)C(=O)NC2=NN=C(S2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-ethoxy-1-ethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide

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